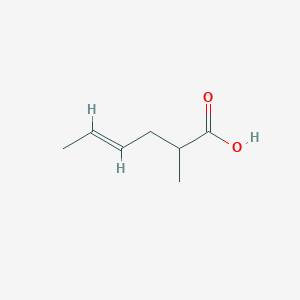
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a diol functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenylacetic acid followed by reduction to yield the desired diol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: De-brominated compounds
Substitution: Azides, nitriles, or other substituted derivatives
Applications De Recherche Scientifique
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The diol group can form hydrogen bonds and undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2-methoxyphenyl)ethane-1,2-diol
- 1-(4-Chloro-3-methoxyphenyl)ethane-1,2-diol
- 1-(4-Methoxyphenyl)ethane-1,2-diol
Comparison: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility.
Propriétés
Formule moléculaire |
C9H11BrO3 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
1-(4-bromo-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,11-12H,5H2,1H3 |
Clé InChI |
QPBUCZMVHKDFPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)



![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)



![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)


